The compound (5-Bromofuran-2-yl)(3-((furan-2-ylmethyl)sulfonyl)azetidin-1-yl)methanone is a complex organic molecule featuring a furan ring and an azetidine moiety. It belongs to a class of compounds that exhibit significant biological activity, particularly in medicinal chemistry. The specific structure allows for interactions with various biological targets, making it of interest for pharmaceutical applications.
This compound is referenced in patent literature, specifically in European Patent EP3452456B1, which discusses its potential therapeutic applications related to metabolic diseases and disorders linked to the eIF2B pathway . The patent outlines various aspects of the compound's properties and potential uses.
The compound can be classified as a sulfonamide derivative due to the presence of the sulfonyl group. It also falls under the category of heterocyclic compounds because of its furan and azetidine rings. Additionally, it is identified as a small molecule with potential pharmacological properties.
The synthesis of (5-Bromofuran-2-yl)(3-((furan-2-ylmethyl)sulfonyl)azetidin-1-yl)methanone typically involves multi-step organic reactions. Key methods include:
The synthesis may require careful control of reaction conditions, including temperature, solvent choice, and reaction time, to ensure high yields and purity of the final product. Analytical techniques such as Nuclear Magnetic Resonance spectroscopy and Mass Spectrometry are commonly employed to confirm the structure and purity of synthesized compounds.
The molecular formula for this compound is CHBrNOS. The molecular weight is approximately 357.21 g/mol.
The compound can participate in several chemical reactions due to its functional groups:
Reactions involving this compound should be conducted under inert atmospheres to prevent unwanted side reactions, particularly when sensitive functional groups are present.
The mechanism through which (5-Bromofuran-2-yl)(3-((furan-2-ylmethyl)sulfonyl)azetidin-1-yl)methanone exerts its biological effects likely involves modulation of specific protein pathways, particularly those associated with eIF2B activity. This pathway is crucial for protein synthesis regulation in cells.
Research indicates that compounds affecting eIF2B can have therapeutic implications in diseases characterized by impaired protein synthesis, such as certain leukodystrophies .
The compound is expected to be a solid at room temperature with moderate solubility in organic solvents like dimethyl sulfoxide and acetonitrile.
Key chemical properties include:
Relevant data includes melting point, boiling point, and solubility metrics which are essential for practical applications in pharmaceuticals.
This compound has potential applications in:
CAS No.: 10484-09-0
CAS No.: 178557-21-6
CAS No.:
CAS No.: 51068-94-1
CAS No.:
CAS No.: 75023-40-4